molecular formula C21H24FN7 B5667733 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5667733
M. Wt: 393.5 g/mol
InChI Key: JTBHNYKIHUAEKC-UHFFFAOYSA-N
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Description

The compound of interest is a derivative of triazine, piperazine, and fluorophenyl groups, combining elements from these distinct chemical families to create a unique molecule with potentially versatile properties.

Synthesis Analysis

The synthesis process for similar compounds typically involves a multi-step approach. For instance, Eskola et al. (2002) describe the synthesis of a similar compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, using electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity [18F]F2 (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using methods like X-ray crystallography. For example, Janes (2000) analyzed the crystal structure of a similar compound, revealing details about the orientations of the phenyl and triazine rings (Janes, 2000).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds have been explored in various contexts. Sadek et al. (2023) report on the synthesis of triazine derivatives, emphasizing the versatility of these compounds in reactions (Sadek et al., 2023).

Physical Properties Analysis

Physical properties like solubility and thermal stability are crucial for understanding the practical applications of these compounds. Li et al. (2017) investigated the solubility and thermal stability of polyimides synthesized from triazine-based diamines, providing insight into the physical characteristics of related compounds (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of triazine derivatives can be quite diverse, impacting their potential applications. For example, Saleh et al. (2010) synthesized and evaluated 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines for antimicrobial activity, indicating the bioactive potential of these compounds (Saleh et al., 2010).

properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7/c1-15-6-2-4-8-17(15)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)18-9-5-3-7-16(18)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHNYKIHUAEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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